molecular formula C14H12ClNO3 B1328268 Methyl 3-(2-amino-6-chlorophenoxy)benzoate CAS No. 946682-35-5

Methyl 3-(2-amino-6-chlorophenoxy)benzoate

Cat. No.: B1328268
CAS No.: 946682-35-5
M. Wt: 277.7 g/mol
InChI Key: GZLIVHOEGTZZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-6-chlorophenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-6-chlorophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-6-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-amino-6-chlorophenoxy)benzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-6-chlorophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-4-chlorophenoxy)benzoate
  • Methyl 3-(2-amino-5-chlorophenoxy)benzoate
  • Methyl 3-(2-amino-6-bromophenoxy)benzoate

Uniqueness

Methyl 3-(2-amino-6-chlorophenoxy)benzoate is unique due to the specific positioning of the amino and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-(2-amino-6-chlorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-4-2-5-10(8-9)19-13-11(15)6-3-7-12(13)16/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIVHOEGTZZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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